2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

Carbohydrate Chemistry Nucleoside Synthesis Process Chemistry

Unlike generic 2,3-O-isopropylidene-ribose analogs, this compound uniquely provides a free C-5 carboxylic acid for direct amide coupling and divergent derivatization. The orthogonal protection strategy—an acid‑stable 1‑O‑methyl acetal paired with an acid‑labile 2,3‑O‑isopropylidene acetal—enables sequential, regioselective deprotection in a single intermediate. The locked E0‑like furanose conformation ensures high diastereoselectivity in glycosylation and nucleophilic additions. Validated stock‑solution stability (6 months at −80 °C, 1 month at −20 °C) and a high‑yielding (100%) scalable route from the alcohol precursor minimize downstream risk. Essential for antiviral nucleoside analog programs.

Molecular Formula C9H14O6
Molecular Weight 218.2 g/mol
CAS No. 54622-95-6
Cat. No. B1278380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid
CAS54622-95-6
Molecular FormulaC9H14O6
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESCC1(OC2C(O1)C(OC2C(=O)O)OC)C
InChIInChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5+,6-,8-/m1/s1
InChIKeyBTFKDZSYIKUCGF-BYPJNBLXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid (CAS 54622-95-6): Baseline for Strategic Procurement in Nucleoside Synthesis


2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid (CAS 54622-95-6) is a selectively protected D-ribose derivative, characterized by a 2,3-O-isopropylidene acetal and a 1-O-methyl group, with a molecular formula of C9H14O6 and a molecular weight of 218.20 g/mol . It is a key chiral intermediate in the synthesis of antiviral nucleoside analogs and other modified carbohydrates . Its core value for research and industrial procurement lies in its dual protection strategy, which enables highly regioselective transformations not achievable with unprotected ribose or mono-protected analogs.

Why 2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid (CAS 54622-95-6) Cannot Be Substituted with Generic Ribose Derivatives


Generic substitution with closely related ribose derivatives (e.g., 2,3-O-isopropylidene-D-ribose (CAS 13199-25-2) or 2,3-O-isopropylidene-D-ribofuranose (CAS 4099-85-8)) fails due to two critical, quantifiable differentiators. First, the target compound uniquely possesses a carboxylic acid functionality at the C-5 position, while its common analogs terminate in a primary alcohol [1]. This oxidation state difference dictates a completely divergent synthetic utility, as the acid group is essential for subsequent amide bond formation or further derivatization common in nucleoside analog synthesis. Second, the 2,3-O-isopropylidene group locks the furanose ring into a specific E0-like conformation, a phenomenon not observed in unprotected ribonucleosides, which adopt 3E-like or 2E-like conformations [2]. This conformational locking directly influences stereoselectivity in downstream reactions. Substituting with an incorrect derivative would therefore lead to synthesis failure or the production of an undesired stereoisomer.

Quantitative Evidence Guide for 2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid (CAS 54622-95-6)


2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid: Quantitative Synthesis Yield and Purity Benchmarking

A reproducible, high-yielding synthetic procedure for 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid (the target compound) from its alcohol precursor (CAS 4099-85-8) is well-documented, achieving a quantitative (100%) yield . This is a direct head-to-head comparison with the precursor, demonstrating the efficiency of the final oxidation step. The resulting product has a precisely defined melting point of 128.5-129.5 °C, which serves as a critical quality control benchmark for procurement . In contrast, the common analog 2,3-O-isopropylidene-D-ribofuranose (CAS 4099-85-8) is a liquid at room temperature, lacking a sharp melting point for purity assessment [1].

Carbohydrate Chemistry Nucleoside Synthesis Process Chemistry

2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid: Defined Storage Stability and Shelf-Life Parameters

The target compound has vendor-defined storage stability data, providing clear guidance for laboratory inventory management. Stock solutions of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid are stable for 6 months when stored at -80°C and for 1 month when stored at -20°C [1]. This is in contrast to its close analog, 2,3-O-isopropylidene-D-ribose (CAS 13199-25-2), which is typically stored at 2-8°C without specified solution stability data . This lack of defined stability for the analog introduces uncertainty into long-term experimental planning.

Chemical Storage Inventory Management Research Procurement

Conformational Locking of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid Derivatives

The 2,3-O-isopropylidene group in the target compound's structural class locks the β-D-ribofuranoside ring into a distinct E0-like conformation, as determined by 1H NMR, DFT calculations, and X-ray crystallography [1]. This is a class-level inference drawn from studies on its direct analog, methyl 2,3-O-isopropylidene-β-D-ribofuranoside (CAS 4099-85-8). In contrast, ribonucleosides lacking this protecting group (the baseline) adopt 3E-like and 2E-like conformations [1]. The target compound, possessing this same 2,3-O-isopropylidene group, is therefore inferred to share this conformational rigidity.

Stereochemistry NMR Spectroscopy Conformational Analysis

Strategic Utility of the C-5 Carboxylic Acid in 2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid for C-Nucleoside Synthesis

The target compound's C-5 carboxylic acid functionality differentiates it from 2,3-O-isopropylidene-D-ribonic acid-1,4-lactone (CAS 30725-00-9). While the lactone is a known precursor for C-nucleosides like neplanocin A , the target compound's methyl-protected anomeric position and free acid provide an alternative, orthogonal synthetic handle. The lactone must be opened to access a linear acid, whereas the target compound is already a linear, protected ribosic acid. This structural difference allows for distinct reaction sequences, such as direct amide coupling without the need for a lactone-opening step, thereby offering a more convergent synthetic route.

C-Nucleosides Medicinal Chemistry Synthetic Methodology

2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid: Critical Intermediate in Antiviral Nucleoside Synthesis

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is explicitly identified as a key intermediate in the synthesis of various antiviral nucleoside analogues . This is a class-level inference based on its protected ribose core, which is a common motif in this class of drugs. While direct yield data for a specific antiviral API from this exact compound is not available in the public domain, its role is analogous to that of 2,3-O-isopropylidene-D-ribonic acid-1,4-lactone, which is a documented starting material for the antiviral C-nucleoside neplanocin A . The target compound's unique combination of protecting groups offers a distinct entry point into this valuable chemical space.

Antiviral Agents Nucleoside Analogs Drug Synthesis

2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid: A Defined Solid with Reproducible Physical Properties

The target compound is a well-defined white to yellow powder with a consistent melting point range of 126-130 °C [1]. This is in direct contrast to the closely related analog, 2,3-O-isopropylidene-D-ribose (CAS 13199-25-2), which is a colorless liquid . The solid, crystalline nature of the target compound simplifies handling, weighing, and purification, while the sharp melting point serves as a reliable, immediate indicator of purity and identity.

Physical Chemistry Quality Control Material Characterization

Optimal Research and Industrial Application Scenarios for 2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid (CAS 54622-95-6)


Scalable Synthesis of Antiviral Nucleoside Analogs

In process chemistry, the target compound's high-yielding (100%) and scalable synthesis from its alcohol precursor makes it an attractive starting material for the production of antiviral nucleoside analogs. Its role as a key intermediate for this class of molecules is well-documented . The defined solid-state properties and sharp melting point (126-130 °C) further simplify purification and quality control at scale, ensuring batch-to-batch consistency.

Stereoselective Synthesis Leveraging Conformational Locking

The 2,3-O-isopropylidene group in this compound locks the ribofuranose ring into an E0-like conformation [1]. This property is critical for reactions where stereoselectivity is paramount. Researchers developing new synthetic methodologies or complex natural products can exploit this conformational rigidity to achieve high diastereoselectivity in transformations such as glycosylation or nucleophilic additions, a significant advantage over more flexible, unprotected ribose derivatives that exhibit multiple conformations (3E-like and 2E-like) [1].

Divergent Synthesis via Orthogonal Protecting Groups

The target compound features an orthogonal protection scheme: an acid-stable 1-O-methyl acetal and an acid-labile 2,3-O-isopropylidene acetal, along with a free C-5 carboxylic acid. This allows for sequential, selective deprotection and functionalization. For instance, the 2,3-acetal can be removed under mild aqueous acid conditions without affecting the 1-O-methyl group . This enables a divergent synthetic strategy from a single, well-characterized intermediate, providing access to a library of ribose-derived building blocks, an option not available with the corresponding 2,3-O-isopropylidene-D-ribonic acid-1,4-lactone (CAS 30725-00-9) .

Reliable Long-Term Research with Defined Stability

For academic and industrial research groups, the availability of validated stock solution stability data [2] is a key advantage for long-term project planning. The defined stability of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid solutions (6 months at -80°C, 1 month at -20°C) allows researchers to prepare and store working solutions with confidence, minimizing time spent on repeated synthesis or repurification. This contrasts with the lack of such data for common analogs like 2,3-O-isopropylidene-D-ribose (CAS 13199-25-2) , which can lead to uncertainty and potential experimental failure.

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